molecular formula C7H9NO B13180128 1-(Azetidin-3-yl)but-3-yn-1-one

1-(Azetidin-3-yl)but-3-yn-1-one

Cat. No.: B13180128
M. Wt: 123.15 g/mol
InChI Key: LLOYBGGIKBILNZ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)but-3-yn-1-one is a heterocyclic compound featuring an azetidine ring fused with a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)but-3-yn-1-one can be synthesized through various methods. One common approach involves the alkylation of azetidine with propargyl bromide under basic conditions. Another method includes the cyclization of suitable precursors using transition metal catalysts. For instance, the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition has been employed to prepare azetidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and continuous flow chemistry are some of the advanced techniques used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

1-(Azetidin-3-yl)but-3-yn-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-yl)but-3-yn-1-one stands out due to its combination of an azetidine ring and a butynone moiety, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-(azetidin-3-yl)but-3-yn-1-one

InChI

InChI=1S/C7H9NO/c1-2-3-7(9)6-4-8-5-6/h1,6,8H,3-5H2

InChI Key

LLOYBGGIKBILNZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1CNC1

Origin of Product

United States

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